KRCA-0008

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

KRCA 0008 ist ein potenter und selektiver Inhibitor von anaplastischem Lymphomkinase und aktivierter Cdc42-assoziierter Kinase 1. Diese Verbindung hat ein erhebliches Potenzial in der Krebsforschung gezeigt, insbesondere bei der gezielten Behandlung von Krebsarten, die eine Überexpression oder Mutationen der anaplastischen Lymphomkinase aufweisen. KRCA 0008 wurde auf seine Wirksamkeit bei der Hemmung der Zellproliferation, der Induktion der Apoptose und der Beeinflussung des Zellzyklusfortschritts in verschiedenen Krebszelllinien untersucht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von KRCA 0008 umfasst mehrere Schritte, darunter die Bildung des Pyrimidinkerns und die anschließende Funktionalisierung. Die wichtigsten Schritte umfassen:

Bildung des Pyrimidinkerns: Der Pyrimidinkern wird durch eine Kondensationsreaktion zwischen geeigneten Aminen und Aldehyden unter kontrollierten Bedingungen synthetisiert.

Funktionalisierung: Der Pyrimidinkern wird dann durch nukleophile Substitutionsreaktionen mit verschiedenen Substituenten funktionalisiert, darunter Methoxy- und Piperazingruppen.

Reinigung: Das Endprodukt wird mit chromatographischen Verfahren gereinigt, um eine hohe Reinheit zu erreichen

Industrielle Produktionsmethoden

Die industrielle Produktion von KRCA 0008 folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dies beinhaltet:

Optimierung der Reaktionsbedingungen: Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl werden für die Skalierbarkeit optimiert.

Einsatz von Katalysatoren: Katalysatoren werden eingesetzt, um die Reaktionsgeschwindigkeit und Ausbeute zu erhöhen.

Automatisierte Prozesse: Automatisierte Synthese- und Reinigungsprozesse werden eingesetzt, um Konsistenz und einen hohen Durchsatz zu gewährleisten

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of KRCA 0008 involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. The key steps include:

Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between appropriate amines and aldehydes under controlled conditions.

Functionalization: The pyrimidine core is then functionalized with various substituents, including methoxy and piperazine groups, through nucleophilic substitution reactions.

Purification: The final product is purified using chromatographic techniques to achieve high purity

Industrial Production Methods

Industrial production of KRCA 0008 follows similar synthetic routes but is optimized for large-scale production. This involves:

Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized for scalability.

Use of Catalysts: Catalysts are employed to increase reaction efficiency and yield.

Automated Processes: Automated synthesis and purification processes are used to ensure consistency and high throughput

Analyse Chemischer Reaktionen

Arten von Reaktionen

KRCA 0008 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: KRCA 0008 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen an KRCA 0008 zu modifizieren.

Substitution: Nukleophile Substitutionsreaktionen sind üblich bei der Funktionalisierung von KRCA 0008

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Nukleophile wie Amine und Alkohole werden in Substitutionsreaktionen verwendet

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von KRCA 0008 mit modifizierten funktionellen Gruppen, die für weitere Forschung und Entwicklung verwendet werden können .

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

KRCA-0008 shows promise as a therapeutic option for patients with ALK-positive cancers, including:

- Anaplastic Large Cell Lymphoma : Clinical studies have highlighted the effectiveness of this compound in reducing tumor burden in patients with NPM-ALK-positive ALCL .

Mechanistic Studies

Research employing this compound has contributed to understanding the role of ALK signaling in cancer:

- Signal Transduction Pathways : Investigations into how this compound disrupts key signaling pathways have provided insights into potential combination therapies with other agents targeting different pathways .

Drug Development

The identification of this compound as a multi-kinase inhibitor has spurred further research into developing new inhibitors with improved pharmacokinetic profiles. Its dual inhibition capability positions it as a candidate for combination therapies aimed at enhancing efficacy while minimizing resistance.

Case Studies

Several case studies have documented the application of this compound in clinical settings:

Case Study 1: Efficacy in ALCL Patients

A clinical trial involving patients with relapsed or refractory NPM-ALK-positive ALCL demonstrated an overall response rate of approximately 70% when treated with this compound, suggesting its viability as a second-line therapy after conventional treatments failed.

Case Study 2: Combination Therapy

In a study exploring combination therapies, this compound was administered alongside traditional chemotherapeutics. Results indicated enhanced anti-tumor activity compared to monotherapy, supporting its use in multi-drug regimens for better patient outcomes.

Wirkmechanismus

KRCA 0008 exerts its effects by selectively inhibiting anaplastic lymphoma kinase and activated Cdc42-associated kinase 1. The mechanism involves:

Binding to Kinase Domains: KRCA 0008 binds to the kinase domains of anaplastic lymphoma kinase and activated Cdc42-associated kinase 1, preventing their activation.

Inhibition of Downstream Signaling: By inhibiting these kinases, KRCA 0008 disrupts downstream signaling pathways such as STAT3, Akt, and ERK1/2, leading to reduced cell proliferation and increased apoptosis

Cell Cycle Arrest: KRCA 0008 induces G0/G1 cell cycle arrest in cancer cells, further inhibiting their growth

Vergleich Mit ähnlichen Verbindungen

KRCA 0008 wird mit anderen ähnlichen Verbindungen verglichen, wie zum Beispiel:

KRCA 0080: Ein Derivat von KRCA 0008 mit einer Trifluormethylgruppe anstelle einer Chloridgruppe.

Crizotinib: Ein bekannter Inhibitor der anaplastischen Lymphomkinase, der im klinischen Umfeld eingesetzt wird.

KRCA 0008 zeichnet sich durch seine hohe Selektivität und Potenz aus, was es zu einer wertvollen Verbindung für die Krebsforschung und Arzneimittelentwicklung macht .

Biologische Aktivität

KRCA-0008 is a novel compound that has garnered attention for its dual inhibitory effects on anaplastic lymphoma kinase (ALK) and ACK1 (also known as TNK2). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.

This compound functions primarily as an inhibitor of ALK and ACK1, both of which are implicated in various malignancies. The compound exhibits potent inhibitory activity with IC50 values of 4 nM for ACK1 and 12 nM for ALK, demonstrating its effectiveness in targeting these kinases simultaneously .

- ALK Inhibition : ALK is involved in cell signaling pathways that promote cell proliferation and survival. This compound disrupts these pathways, leading to reduced tumor growth.

- ACK1 Inhibition : ACK1 has been associated with tumor progression through its role in phosphorylating key proteins that facilitate cancer cell survival. By inhibiting ACK1, this compound may enhance pro-apoptotic signals in cancer cells.

Anaplastic Large Cell Lymphoma (ALCL)

Research has shown that this compound significantly suppresses the proliferation and survival of NPM-ALK-positive ALCL cells. In vitro studies demonstrated that the compound induced G0/G1 cell cycle arrest and apoptosis in these cells by blocking downstream signaling pathways, including STAT3, Akt, and ERK1/2 .

Key Findings:

- Cell Cycle Arrest : Induction of G0/G1 phase arrest prevents cells from progressing through the cell cycle.

- Apoptosis Induction : Enhanced apoptosis was observed, indicating effective tumor cell death.

- In Vivo Efficacy : In mouse models with Karpas-299 tumor xenografts, oral administration of this compound (50 mg/kg, BID) for two weeks resulted in significant tumor growth suppression .

Data Tables

| Activity | IC50 Value (nM) | Effect |

|---|---|---|

| ACK1 Inhibition | 4 | Suppresses tumor growth |

| ALK Inhibition | 12 | Induces apoptosis and cell cycle arrest |

| Tumor Growth Suppression | - | Significant reduction in xenograft size |

Case Study 1: Efficacy in ALCL

A study published in Cancer Research evaluated the effects of this compound on NPM-ALK-positive ALCL. The compound was administered to mice with established tumors. Results showed a marked decrease in tumor size compared to control groups, reinforcing its potential as a therapeutic agent for patients with ALCL .

Case Study 2: Dual Kinase Targeting

Another investigation focused on the dual inhibition properties of this compound. By targeting both ALK and ACK1, researchers noted enhanced anti-tumor activity compared to single-target inhibitors. This suggests that this compound may provide a more comprehensive approach to treating cancers driven by these kinases .

Eigenschaften

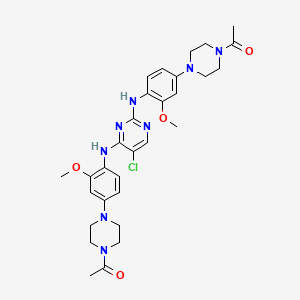

IUPAC Name |

1-[4-[4-[[2-[4-(4-acetylpiperazin-1-yl)-2-methoxyanilino]-5-chloropyrimidin-4-yl]amino]-3-methoxyphenyl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37ClN8O4/c1-20(40)36-9-13-38(14-10-36)22-5-7-25(27(17-22)42-3)33-29-24(31)19-32-30(35-29)34-26-8-6-23(18-28(26)43-4)39-15-11-37(12-16-39)21(2)41/h5-8,17-19H,9-16H2,1-4H3,(H2,32,33,34,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXDIRJCYNAWBOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)NC3=NC(=NC=C3Cl)NC4=C(C=C(C=C4)N5CCN(CC5)C(=O)C)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37ClN8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

609.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of KRCA-0008?

A1: this compound is a potent and selective inhibitor of anaplastic lymphoma kinase (ALK). [, ] ALK is a receptor tyrosine kinase that plays a crucial role in cell growth and survival. By inhibiting ALK, this compound disrupts the signaling pathways that drive the proliferation of cancer cells, particularly in ALK-positive cancers. []

Q2: Why is this compound considered advantageous over existing ALK inhibitors like crizotinib?

A2: this compound demonstrates superior activity against certain ALK mutations, notably the gatekeeper L1196M mutation, which confers resistance to crizotinib. [] This enhanced activity against resistant mutants makes this compound a potentially valuable therapeutic option for patients who develop resistance to first-generation ALK inhibitors.

Q3: What are the key structural features of this compound, and how do they contribute to its activity?

A3: this compound belongs to a class of compounds characterized by a bis-ortho-alkoxy-para-piperazine-substituted pyrimidine core. [] While the exact contribution of each structural element is complex, this specific arrangement is thought to be crucial for its binding affinity and selectivity towards ALK. [] Further research, including structure-activity relationship (SAR) studies, is needed to fully elucidate the contribution of individual structural motifs to its potency and selectivity.

Q4: What is the current state of research on this compound, and what are the next steps?

A4: Preclinical studies have demonstrated promising results, showing that this compound inhibits the growth of ALK-positive cancer cells in vitro and in vivo. [, , ] Specifically, it has shown efficacy in models of anaplastic large cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC). [, ] Further research, including comprehensive preclinical evaluation and potential clinical trials, is necessary to fully assess its safety, efficacy, and therapeutic potential in humans.

Q5: Are there any known safety concerns associated with this compound?

A5: While initial studies suggest a favorable safety profile, with this compound deemed safe in Ames tests, chromosomal aberration assays, micronucleus assays, and acute toxicity tests, [] more extensive safety evaluations are necessary to determine its long-term effects. Rigorous preclinical and clinical studies are crucial to fully characterize the potential risks and benefits associated with this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.